

Isotopic Purity and Enrichment of BOC-L-Phenylalanine-d5: A Technical Guide

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Compound of Interest

Compound Name: BOC-L-phenylalanine-d5

Cat. No.: B119890

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BOC-L-phenylalanine-d5 is a deuterated analog of the amino acid L-phenylalanine, protected at the amine group with a tert-butyloxycarbonyl (BOC) group. The incorporation of five deuterium atoms onto the phenyl ring makes it a valuable tool in various research and development applications, particularly in drug metabolism and pharmacokinetic (DMPK) studies, metabolic flux analysis, and as an internal standard in quantitative mass spectrometry. [1][2] The stability of the deuterium labels and the distinct mass shift they impart allow for sensitive and accurate tracing and quantification of phenylalanine and its metabolites. This technical guide provides an in-depth overview of the isotopic purity and enrichment of **BOC-L-phenylalanine-d5**, including methods for its characterization and typical quality specifications.

Quantitative Data on Isotopic Purity and Enrichment

The quality of **BOC-L-phenylalanine-d5** is primarily defined by its chemical purity and its isotopic enrichment. Chemical purity refers to the percentage of the compound that is in the desired chemical form (BOC-L-phenylalanine), while isotopic enrichment refers to the percentage of the molecules that contain the desired number of deuterium atoms. Data from various commercial suppliers and research batches are summarized below.

Parameter	Specification	Method of Analysis
Chemical Purity		
Typical Purity	≥98%	High-Performance Liquid Chromatography (HPLC)
Example 1	99.5%	HPLC[3]
Example 2	93.19%	HPLC[4]
Isotopic Enrichment		
Deuterium Incorporation	5 Deuterium Atoms per Molecule	Mass Spectrometry, NMR Spectroscopy
Isotopic Purity (d5)	≥98 atom % D	Mass Spectrometry
Chiral Purity		
Enantiomeric Excess (L-isomer)	≥99%	Chiral HPLC

Experimental Protocols

Accurate determination of isotopic purity and enrichment is critical for the reliable application of **BOC-L-phenylalanine-d5**. The following sections detail the methodologies for these analyses.

Synthesis and Purification of BOC-L-phenylalanine-d5

The synthesis of **BOC-L-phenylalanine-d5** typically involves two key steps: the synthesis of L-phenylalanine-d5 and the subsequent protection of the amino group with a BOC group.

Synthesis of L-phenylalanine-d5:

Several methods exist for the synthesis of deuterated phenylalanine.[5][6][7] One common approach involves the catalytic reduction of a precursor with deuterium gas.[5] Alternatively, microbiological methods using specific bacterial strains grown in deuterium-enriched media can produce highly deuterated L-phenylalanine.[8]

BOC Protection:

The amino group of L-phenylalanine-d5 is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The reaction is typically carried out in a suitable organic solvent.

Purification:

Purification of the final product is crucial to ensure high chemical purity. Common purification techniques include:

- **Recrystallization:** This method is used to remove impurities by dissolving the crude product in a hot solvent and allowing it to cool, whereupon the purified product crystallizes out.
- **Column Chromatography:** This technique separates the desired compound from impurities based on their differential adsorption to a stationary phase.
- **Preparative High-Performance Liquid Chromatography (Prep-HPLC):** For achieving very high purity, preparative HPLC can be employed.

Isotopic Enrichment Analysis by Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for determining the isotopic enrichment of labeled compounds.^{[9][10]}

Sample Preparation:

- **Derivatization (for GC-MS):** To increase volatility for GC analysis, **BOC-L-phenylalanine-d5** is often derivatized. A common method is silylation, for example, with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form the TBDMS derivative.
- **LC-MS Analysis:** For LC-MS, derivatization is often not necessary. The sample is dissolved in a suitable solvent compatible with the mobile phase.

Instrumentation and Parameters (Example for GC-MS):

- **Gas Chromatograph:** Equipped with a capillary column suitable for amino acid analysis (e.g., DB-5ms).
- **Mass Spectrometer:** A quadrupole or time-of-flight (TOF) mass spectrometer.

- Ionization Mode: Electron Ionization (EI).
- Data Acquisition: Selected Ion Monitoring (SIM) mode to monitor the molecular ions of the unlabeled (d0) and labeled (d5) species.

Data Analysis:

The isotopic enrichment is calculated by comparing the peak areas of the molecular ions corresponding to the d5- and d0-labeled BOC-L-phenylalanine. The relative abundance of the d1, d2, d3, and d4 species can also be determined to assess the distribution of deuterium incorporation.

Isotopic Purity and Structural Integrity by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure and the position of the deuterium labels.[\[11\]](#)[\[12\]](#)[\[13\]](#)

^1H NMR Spectroscopy:

In the ^1H NMR spectrum of **BOC-L-phenylalanine-d5**, the signals corresponding to the protons on the phenyl ring should be significantly reduced or absent, confirming successful deuteration. The presence of residual proton signals in the aromatic region can be used to quantify the level of incomplete deuteration.

^2H (Deuterium) NMR Spectroscopy:

Deuterium NMR provides direct evidence of the presence and location of the deuterium atoms. A single resonance in the aromatic region of the ^2H NMR spectrum would confirm that the deuterium atoms are on the phenyl ring.

^{13}C NMR Spectroscopy:

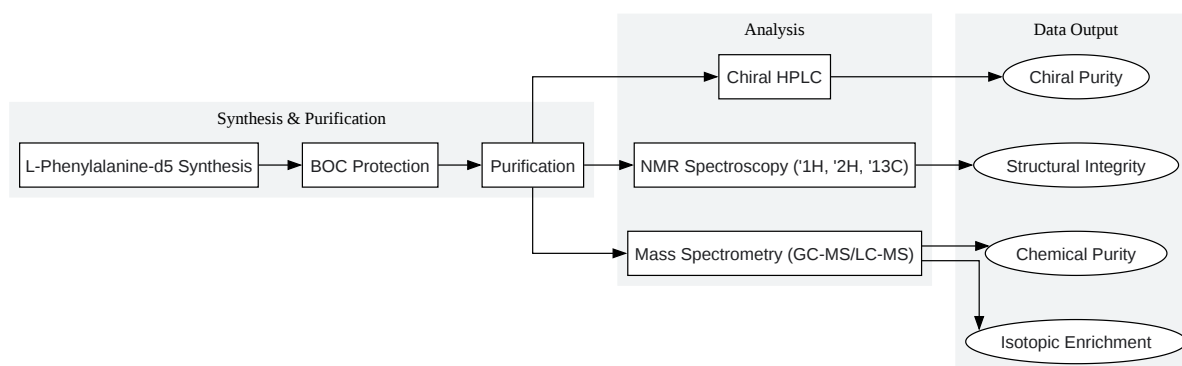
In the ^{13}C NMR spectrum, the carbon atoms attached to deuterium will exhibit a characteristic splitting pattern (due to C-D coupling) and a shift in resonance compared to the unlabeled compound. This provides further confirmation of the location of the deuterium labels.

Applications in Research and Drug Development

BOC-L-phenylalanine-d5 is a versatile tool with several key applications:

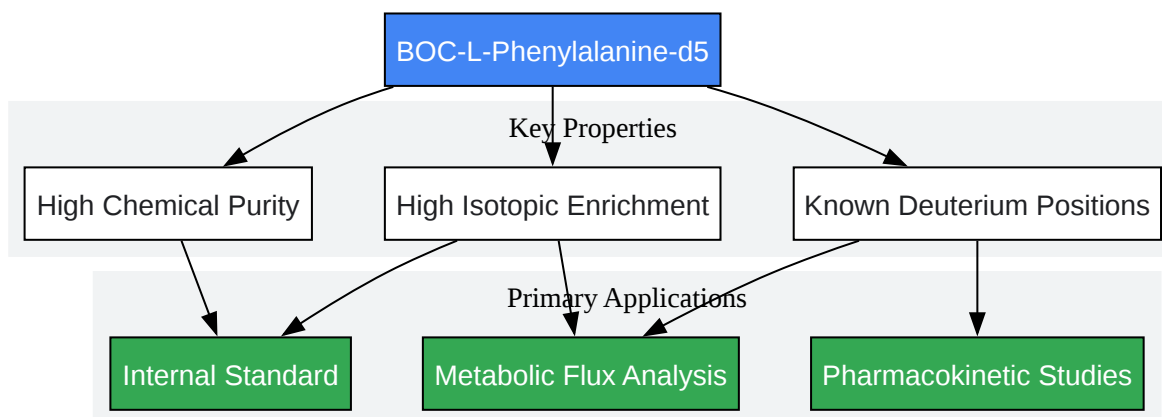
- **Metabolic Flux Analysis:** It is used as a tracer to study the in vivo conversion of phenylalanine to other metabolites, such as tyrosine.^{[14][15][16][17]} This is crucial for understanding metabolic pathways in both healthy and diseased states.
- **Internal Standard for Quantitative Analysis:** Due to its similar chemical properties to the endogenous analyte and its distinct mass, it is an ideal internal standard for quantifying phenylalanine in biological samples by mass spectrometry.^[2]
- **Pharmacokinetic Studies:** Deuterium substitution can alter the metabolic profile of a drug, and **BOC-L-phenylalanine-d5** can be used in the synthesis of deuterated drug candidates to investigate these effects.^[1]

Visualizations



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Caption: Experimental workflow for the synthesis and analysis of **BOC-L-phenylalanine-d5**.



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Caption: Logical relationship between properties and applications of **BOC-L-phenylalanine-d5**.

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